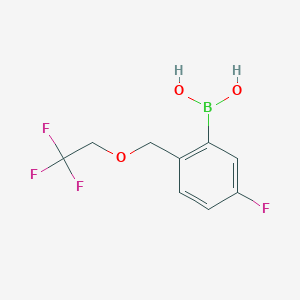
(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H9BF4O3 and its molecular weight is 251.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of various biologically active molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules, contributing to the development of new pharmaceuticals and other chemical products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction.
Activité Biologique
(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's synthesis, biological activity, potential applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10B F4O3
- Molecular Weight : 267.99 g/mol
- CAS Number : 928053-97-8
Synthesis
The synthesis of boronic acids typically involves the reaction of aryl halides with organoboranes or boron reagents. For this compound, the trifluoroethoxy group is introduced to enhance solubility and biological activity. The process may involve several steps including:
- Formation of the aryl boronic acid through a Suzuki coupling reaction.
- Introduction of the trifluoroethoxy group , which can be achieved via nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that phenylboronic acids exhibit significant antimicrobial activity. Specifically, studies on related compounds have indicated that the presence of fluorine and trifluoromethyl groups enhances their efficacy against various pathogens.
- In Vitro Studies :
- The compound has demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger.
- Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for established antifungal agents like AN2690 (Tavaborole), suggesting promising antibacterial properties .
The proposed mechanism of action for boronic acids involves inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria and fungi. Docking studies have indicated that the compound can effectively bind to the active site of LeuRS, blocking its function and leading to microbial cell death .
Case Studies
- Antibacterial Efficacy :
- Antifungal Activity :
Data Table: Biological Activity Overview
Propriétés
IUPAC Name |
[5-fluoro-2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-7-2-1-6(8(3-7)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGTAZDHFABBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COCC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













